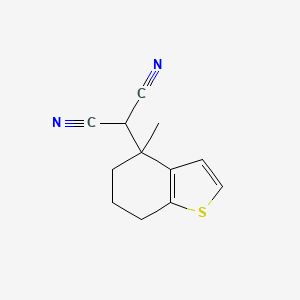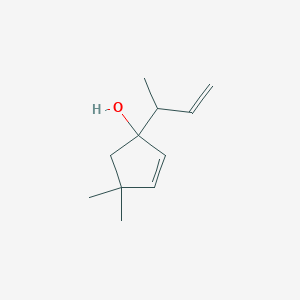
1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol is an organic compound with a unique structure that includes a cyclopentene ring substituted with a butenyl group and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of a cyclopentene derivative with a butenyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentene, allowing it to react with the butenyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process may be carried out under controlled temperature and pressure to ensure consistency and efficiency.
化学反应分析
Types of Reactions
1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to convert the double bonds to single bonds.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, often facilitated by Lewis acids such as aluminum chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Halogens (Cl₂, Br₂) with aluminum chloride (AlCl₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
科学研究应用
1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites on enzymes, altering their activity and leading to various biochemical effects. In biological systems, it may modulate signaling pathways and influence cellular processes.
相似化合物的比较
Similar Compounds
- 1-(But-3-en-2-yl)-4,5-dimethylcyclopent-2-en-1-ol
- 1-(But-3-en-2-yl)-4,4-dimethylcyclohex-2-en-1-ol
- 1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-one
Uniqueness
1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol is unique due to its specific structural features, including the presence of a cyclopentene ring with a butenyl group and two methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
108886-65-3 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC 名称 |
1-but-3-en-2-yl-4,4-dimethylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C11H18O/c1-5-9(2)11(12)7-6-10(3,4)8-11/h5-7,9,12H,1,8H2,2-4H3 |
InChI 键 |
IPTFZRKNRNFTTB-UHFFFAOYSA-N |
规范 SMILES |
CC(C=C)C1(CC(C=C1)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dimethylnaphtho[2,3-B]thiophene](/img/structure/B14319247.png)
![2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B14319249.png)
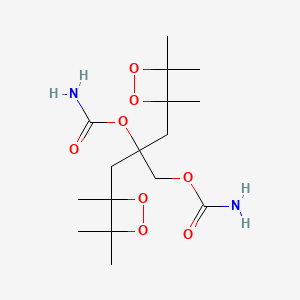
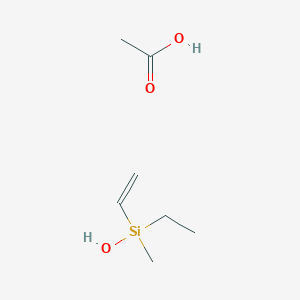
![6,6'-Diphenyl-1,1',5,5',7,7'-hexaoxa-4,4'-bi(spiro[2.5]octane)](/img/structure/B14319267.png)
![1,1-dimethyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14319268.png)
![1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)](/img/structure/B14319269.png)
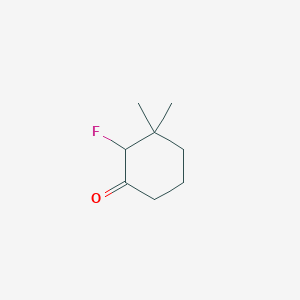

![2-[(Hex-5-en-1-yl)oxy]-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole](/img/structure/B14319284.png)
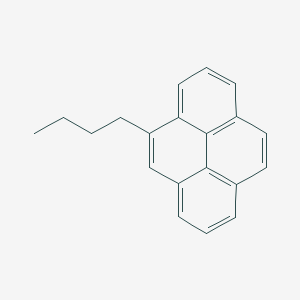
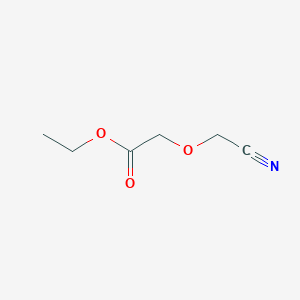
![5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde](/img/structure/B14319318.png)
